4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile
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Overview
Description
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a phenylsulfonyl group and a carbonitrile group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole compound is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a cyano group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The phenylsulfonyl group can enhance the compound’s ability to bind to enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
- 2-(4-Methylsulfonylphenyl)indole
- 1-(Phenylsulfonyl)-1H-indole
Uniqueness
4-Methyl-1-(phenylsulfonyl)-1H-indole-2-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide a distinct profile of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12N2O2S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methylindole-2-carbonitrile |
InChI |
InChI=1S/C16H12N2O2S/c1-12-6-5-9-16-15(12)10-13(11-17)18(16)21(19,20)14-7-3-2-4-8-14/h2-10H,1H3 |
InChI Key |
MTEVYQUWXHEONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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